1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy group, an azetidine ring, and a piperidine moiety
Preparation Methods
The synthesis of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. The difluoromethoxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the azetidine ring. The final step involves coupling the azetidine and piperidine intermediates under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the azetidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one include other azetidine and piperidine derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of the difluoromethoxy group with the azetidine and piperidine moieties, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-[3-(difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3/c1-2-11(18)16-5-3-9(4-6-16)12(19)17-7-10(8-17)20-13(14)15/h2,9-10,13H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJYKRHUMEBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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